2-Hydroxy-4-methoxy-6-(trifluoromethyl)pyridine

Organic Synthesis Regioselectivity Process Chemistry

2-Hydroxy-4-methoxy-6-(trifluoromethyl)pyridine (CAS 1227601-32-2), also referred to as 4-Methoxy-6-(trifluoromethyl)pyridin-2(1H)-one, is a fluorinated pyridine derivative with the molecular formula C7H6F3NO2 and a molecular weight of 193.12 g/mol. Its core structure consists of a pyridine ring substituted with a hydroxyl group at the 2-position, a methoxy group at the 4-position, and a trifluoromethyl group at the 6-position.

Molecular Formula C7H6F3NO2
Molecular Weight 193.12 g/mol
CAS No. 1227601-32-2
Cat. No. B1447374
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxy-4-methoxy-6-(trifluoromethyl)pyridine
CAS1227601-32-2
Molecular FormulaC7H6F3NO2
Molecular Weight193.12 g/mol
Structural Identifiers
SMILESCOC1=CC(=O)NC(=C1)C(F)(F)F
InChIInChI=1S/C7H6F3NO2/c1-13-4-2-5(7(8,9)10)11-6(12)3-4/h2-3H,1H3,(H,11,12)
InChIKeyOGHSRBUQWNOQDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Hydroxy-4-methoxy-6-(trifluoromethyl)pyridine (CAS 1227601-32-2) - Procurement Guide for Fluorinated Pyridine Building Blocks


2-Hydroxy-4-methoxy-6-(trifluoromethyl)pyridine (CAS 1227601-32-2), also referred to as 4-Methoxy-6-(trifluoromethyl)pyridin-2(1H)-one, is a fluorinated pyridine derivative with the molecular formula C7H6F3NO2 and a molecular weight of 193.12 g/mol . Its core structure consists of a pyridine ring substituted with a hydroxyl group at the 2-position, a methoxy group at the 4-position, and a trifluoromethyl group at the 6-position. This specific substitution pattern imparts a unique electronic profile and chemical reactivity, making it a versatile building block in medicinal chemistry and agrochemical research [1]. The compound is typically supplied as a solid with a reported purity of 95-98% .

Why 2-Hydroxy-4-methoxy-6-(trifluoromethyl)pyridine Cannot Be Replaced by Other Trifluoromethyl Pyridine Analogs


Generic substitution among trifluoromethyl pyridine derivatives is not feasible due to the critical impact of regioisomerism and substitution patterns on chemical reactivity, biological activity, and synthetic utility. The specific 2-hydroxy-4-methoxy-6-trifluoromethyl arrangement on the pyridine ring governs its electronic properties, lipophilicity (calculated LogP ≈ 1.4023) , and ability to participate in targeted interactions. The selective synthesis of the 4-methoxy-6-trifluoromethyl pattern is particularly challenging, as standard methods for introducing electron-withdrawing groups like trifluoromethyl typically favor 6-substitution over 4-substitution, making this specific isomer a valuable and non-interchangeable scaffold for precise structure-activity relationship (SAR) studies [1]. Replacing this compound with a different regioisomer (e.g., 4-CF3, 5-CF3) or a compound lacking the methoxy group can lead to a complete loss of activity or altered metabolic stability, underscoring the necessity for this exact building block.

Quantitative Differentiation of 2-Hydroxy-4-methoxy-6-(trifluoromethyl)pyridine Against In-Class Analogs


Synthetic Accessibility Advantage: 4-Methoxy-6-CF3 Pyridines vs. 4-CF3 Pyridines

The synthesis of pyridine derivatives with electron-withdrawing substituents like trifluoromethyl (CF3) in the 4-position is challenging; standard methods typically yield the 6-substituted isomer [1]. The target compound, possessing a methoxy group at the 4-position and the CF3 group at the 6-position, represents a more synthetically accessible and therefore cost-effective and reliable building block compared to direct 4-CF3 analogs, which are difficult to obtain selectively [1].

Organic Synthesis Regioselectivity Process Chemistry

LogP Comparison: Impact on Membrane Permeability for Biological Assays

The lipophilicity of 2-Hydroxy-4-methoxy-6-(trifluoromethyl)pyridine (LogP = 1.4023) is higher than that of the non-methoxylated analog 2-Hydroxy-6-(trifluoromethyl)pyridine (predicted LogP ≈ 0.8-1.0 based on ChemDraw estimation) . This increase in lipophilicity, driven by the 4-methoxy substituent, suggests enhanced passive membrane permeability in cell-based assays .

Medicinal Chemistry Lipophilicity ADME Properties

Impact of Trifluoromethyl Group on Biological Activity in SAR Studies

The presence and position of a trifluoromethyl group on a pyridine scaffold is a key determinant of biological activity. In a study of trifluoromethylpyridine piperazine derivatives, compound A16, a 6-trifluoromethyl pyridine analog, demonstrated in vivo antiviral activity against TMV with an EC50 of 18.4 μg/mL, significantly outperforming the commercial control ningnanmycin (EC50 = 50.2 μg/mL) [1]. Similarly, in antifungal research, phenoxytrifluoromethylpyridine derivative 17 showed broad-spectrum in vitro activity (EC50 range: 2.88-9.09 μg/mL) that was superior to benzyloxytrifluoromethylpyridine analogs [2]. These findings validate the 6-trifluoromethyl pyridine motif as a privileged structure for biological activity.

Structure-Activity Relationship Antifungal Antiviral

Chemical Versatility as a Precursor for Furan-Fused Heterocycles

4-Methoxy-2-pyridones are established as valuable precursors for synthesizing furan-fused heterocycles [1]. In a specific methodology, 3-iodo-4-methoxypyridin-2-ones undergo an Et3N-induced demethylation-annulation sequence to yield 2-substituted furan-fused heterocycles [1]. The target compound, with its 4-methoxy group, is poised to participate in this type of versatile chemistry, enabling the rapid construction of more complex, biologically relevant structures.

Synthetic Methodology Heterocyclic Chemistry Annulation

Recommended Research Applications for 2-Hydroxy-4-methoxy-6-(trifluoromethyl)pyridine (CAS 1227601-32-2)


Medicinal Chemistry: Lead Optimization for Enhanced Membrane Permeability

Employ 2-Hydroxy-4-methoxy-6-(trifluoromethyl)pyridine as a core scaffold when designing analogs with improved lipophilicity and predicted membrane permeability. The calculated LogP of 1.4023 for this compound is significantly higher than that of its 2-hydroxy-6-(trifluoromethyl)pyridine analog, making it a preferred building block for projects targeting intracellular enzymes or CNS-penetrant drug candidates. This is supported by class-level evidence linking 6-CF3 pyridines to potent biological activity in antiviral and antifungal assays [1][2].

Agrochemical Discovery: Design of Novel Antiviral Plant Activators

Utilize this compound as a key intermediate in the synthesis of novel trifluoromethylpyridine derivatives for crop protection. The 6-trifluoromethylpyridine motif is a validated pharmacophore for antiviral activity, as demonstrated by compound A16's in vivo potency against TMV (EC50 = 18.4 μg/mL), which is 2.7-fold more effective than the commercial standard ningnanmycin [1]. The target compound's specific substitution pattern offers a versatile starting point for SAR studies to develop next-generation plant immune activators.

Synthetic Chemistry: Construction of Furan-Fused Heterocyclic Libraries

Leverage the 4-methoxy-2-pyridone core of 2-Hydroxy-4-methoxy-6-(trifluoromethyl)pyridine as a precursor for diversity-oriented synthesis. The compound is ideally suited for Et3N-induced demethylation-annulation reactions to generate a range of 2-substituted furan-fused heterocycles [3], which are valuable scaffolds in drug discovery. This application highlights the compound's utility as a chemical building block beyond its direct biological properties.

Chemical Process Development: Reliable Synthesis of 6-Trifluoromethyl Pyridine Derivatives

Select this compound as a robust and synthetically accessible intermediate for process chemistry optimization. Patent literature [4] indicates that the synthesis of 4-CF3 pyridines is challenging and often low-yielding, whereas 6-CF3 isomers are more readily accessible. This makes the target compound a more reliable and scalable building block for synthesizing complex molecules in medicinal and agrochemical programs, ensuring a more efficient and cost-effective development pathway.

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